Cas no 1805072-00-7 (2-Amino-6-chloro-4-(trifluoromethyl)benzaldehyde)

2-Amino-6-chloro-4-(trifluoromethyl)benzaldehyde structure
1805072-00-7 structure
Product name:2-Amino-6-chloro-4-(trifluoromethyl)benzaldehyde
CAS No:1805072-00-7
MF:C8H5ClF3NO
Molecular Weight:223.579611539841
CID:4963934

2-Amino-6-chloro-4-(trifluoromethyl)benzaldehyde 化学的及び物理的性質

名前と識別子

    • 2-Amino-6-chloro-4-(trifluoromethyl)benzaldehyde
    • インチ: 1S/C8H5ClF3NO/c9-6-1-4(8(10,11)12)2-7(13)5(6)3-14/h1-3H,13H2
    • InChIKey: LMOATCNXVYVBKP-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C(F)(F)F)=CC(=C1C=O)N

計算された属性

  • 精确分子量: 223.0011760 g/mol
  • 同位素质量: 223.0011760 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 221
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • 分子量: 223.58
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 43.1

2-Amino-6-chloro-4-(trifluoromethyl)benzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A014000913-500mg
2-Amino-6-chloro-4-(trifluoromethyl)benzaldehyde
1805072-00-7 97%
500mg
782.40 USD 2021-06-22
Alichem
A014000913-250mg
2-Amino-6-chloro-4-(trifluoromethyl)benzaldehyde
1805072-00-7 97%
250mg
489.60 USD 2021-06-22
Alichem
A014000913-1g
2-Amino-6-chloro-4-(trifluoromethyl)benzaldehyde
1805072-00-7 97%
1g
1,504.90 USD 2021-06-22

2-Amino-6-chloro-4-(trifluoromethyl)benzaldehyde 関連文献

2-Amino-6-chloro-4-(trifluoromethyl)benzaldehydeに関する追加情報

Introduction to 2-Amino-6-chloro-4-(trifluoromethyl)benzaldehyde (CAS No. 1805072-00-7) and Its Recent Applications in Chemical Biology

2-Amino-6-chloro-4-(trifluoromethyl)benzaldehyde, identified by the CAS number 1805072-00-7, is a versatile intermediate in organic synthesis and pharmaceutical chemistry. This compound features a benzaldehyde core substituted with an amino group, a chlorine atom, and a trifluoromethyl group, which collectively enhance its reactivity and utility in various synthetic pathways. The presence of these functional groups makes it a valuable building block for the development of novel bioactive molecules.

The trifluoromethyl group, in particular, is renowned for its ability to modulate the pharmacokinetic properties of drug candidates, including improving metabolic stability and lipophilicity. This feature has garnered significant attention in medicinal chemistry, where it is often incorporated into molecules to enhance their bioavailability and efficacy. The chloro substituent on the aromatic ring further contributes to the compound's electrophilicity, making it susceptible to nucleophilic aromatic substitution reactions, which are pivotal in constructing more complex scaffolds.

2-Amino-6-chloro-4-(trifluoromethyl)benzaldehyde has found applications in the synthesis of various pharmacologically relevant compounds. For instance, it serves as a precursor in the preparation of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The amino group allows for further derivatization via reductive amination or amide bond formation, enabling the creation of diverse molecular structures with tailored biological activities.

Recent studies have highlighted the compound's role in developing small-molecule probes for studying protein-protein interactions. The benzaldehyde moiety can be readily converted into imines or Schiff bases, which are widely used as affinity reagents in biochemical assays. Additionally, the electron-withdrawing nature of the chloro and trifluoromethyl groups enhances the electrophilicity of the aldehyde functionality, facilitating its participation in cross-coupling reactions such as Suzuki-Miyaura coupling.

In the realm of drug discovery, 2-Amino-6-chloro-4-(trifluoromethyl)benzaldehyde has been utilized in the synthesis of novel antimicrobial agents. The structural motif is reminiscent of natural products that exhibit potent activity against resistant bacterial strains. By leveraging its reactive sites, chemists have designed derivatives that disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Such efforts align with global initiatives to combat antibiotic resistance by developing next-generation antimicrobial therapeutics.

The compound's versatility also extends to materials science, where it is employed in generating functionalized polymers and coatings. The incorporation of fluorinated aromatic units imparts unique properties such as thermal stability and chemical resistance, making it suitable for high-performance applications. Researchers are exploring its potential in developing advanced materials for electronics and aerospace industries, where these properties are highly sought after.

The synthesis of 2-Amino-6-chloro-4-(trifluoromethyl)benzaldehyde typically involves multi-step organic transformations starting from commercially available precursors. Advanced synthetic methodologies, including flow chemistry and catalytic processes, have been optimized to improve yield and scalability. These advancements underscore the compound's industrial relevance and its potential for large-scale production without compromising purity or efficiency.

From a computational chemistry perspective, 2-Amino-6-chloro-4-(trifluoromethyl)benzaldehyde has been extensively studied to understand its electronic structure and reactivity. Molecular modeling techniques have revealed insights into how the substitution pattern influences its interaction with biological targets. These insights are invaluable for designing next-generation molecules with enhanced binding affinity and selectivity.

The growing interest in fluorinated compounds has driven innovation in synthetic routes to 2-Amino-6-chloro-4-(trifluoromethyl)benzaldehyde. Recent patents describe novel catalytic systems that enable efficient introduction of trifluoromethyl groups under mild conditions. Such developments not only streamline the synthesis but also reduce environmental impact by minimizing waste generation and energy consumption.

In conclusion, 2-Amino-6-chloro-4-(trifluoromethyl)benzaldehyde (CAS No. 1805072-00-7) represents a cornerstone molecule in modern chemical biology and pharmaceutical research. Its unique structural features enable diverse applications across multiple disciplines, from drug development to advanced materials science. As research continues to uncover new methodologies and applications, this compound will undoubtedly remain at the forefront of scientific innovation.

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